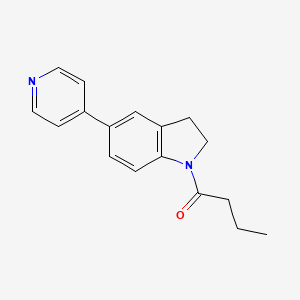

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one

Description

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is a heterocyclic compound featuring an indole scaffold fused with a pyridine ring and a butanone moiety.

Properties

IUPAC Name |

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-2-3-17(20)19-11-8-15-12-14(4-5-16(15)19)13-6-9-18-10-7-13/h4-7,9-10,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWYRKBCBAHYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyridine ring can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and various substituted indole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyridine ring may enhance binding affinity and specificity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Structural Analogues

The compound shares a butan-1-one core with several derivatives, but its unique substituents differentiate its properties:

Key Structural Insights :

- Aromatic vs. Aliphatic Substituents : The pyridin-4-yl and indoline groups in the target compound contrast with the trihydroxyphenyl group in , which may reduce solubility due to hydrogen bonding but increase reactivity in redox environments.

Computational and Crystallographic Tools

The SHELX suite () and CCP4 programs () are critical for structural validation. For example, SHELXL refines small-molecule crystallography data, ensuring accurate stereochemical assignments for analogs like 5an ().

Biological Activity

1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The molecular structure of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one can be represented as follows:

This compound features an indole moiety linked to a pyridine group, which is often associated with diverse biological activities.

Antimicrobial Properties

Research indicates that 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, particularly against RNA viruses. The exact mechanism remains under investigation but may involve the inhibition of viral proteases or polymerases, which are crucial for viral lifecycle progression.

Anticancer Activity

The most compelling evidence for the biological activity of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one comes from its anticancer properties. Several studies have demonstrated its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 2.41 | Cell cycle arrest at G1 phase |

| U937 (Monocytic Leukemia) | 0.48 | Inhibition of tubulin polymerization |

Studies utilizing flow cytometry have shown that treatment with this compound leads to increased apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

Case Studies

A notable case study involved the evaluation of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one in a xenograft model of breast cancer. The compound was administered to mice bearing MCF-7 tumors, resulting in significant tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound, further supporting its anticancer efficacy.

The biological activity of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one is attributed to its interaction with specific molecular targets involved in cell signaling pathways. The indole and pyridine rings are known to facilitate binding to various receptors and enzymes, modulating cellular responses that lead to apoptosis in cancer cells and inhibition of microbial growth.

Q & A

Q. What synthetic methodologies are recommended for 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one, and how can reaction parameters be optimized?

The synthesis of this compound can be approached via the Fischer indole synthesis , a robust method for constructing indole derivatives. Starting materials typically include a phenylhydrazine derivative and a ketone (e.g., butanone) under acidic conditions (e.g., HCl or H₂SO₄). Reaction optimization involves:

- Temperature control : Reflux conditions (~100–120°C) to ensure complete cyclization.

- Catalyst selection : Strong acids (e.g., polyphosphoric acid) improve reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product .

Yield improvements may require iterative adjustments to solvent polarity and reaction duration .

Q. Which analytical techniques are most reliable for characterizing 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridinyl vs. indolinyl groups) and assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL for precise bond-length and angle determination .

- HPLC : Purity assessment with reverse-phase columns and UV detection .

Q. How does the pyridin-4-yl substituent influence the electronic properties of the indolin-1-ylbutan-1-one core?

The electron-withdrawing nature of the pyridinyl group stabilizes negative charges on adjacent atoms, altering reactivity. For example:

- Reduced nucleophilicity : The indole nitrogen becomes less reactive toward electrophiles.

- Enhanced conjugation : The planar pyridine ring increases π-electron delocalization, affecting UV-Vis absorption spectra.

Comparative studies with non-pyridinyl analogs (e.g., phenyl-substituted indoles) highlight these electronic differences .

Q. What protocols are used to determine the crystal structure of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one?

- Crystallization : Slow evaporation from solvents like ethanol or acetonitrile.

- Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refinement : SHELXL for small-molecule refinement, addressing challenges like twinning or disorder .

The CCP4 suite may assist in data processing for larger complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental spectroscopic data?

Discrepancies often arise from incomplete basis sets in DFT calculations or dynamic effects in solution. Strategies include:

Q. What advanced NMR techniques elucidate the conformational dynamics of 1-(5-(Pyridin-4-yl)indolin-1-yl)butan-1-one?

Q. How does the pyridin-4-yl group affect the reactivity of the ketone moiety in nucleophilic additions?

The electron-withdrawing pyridinyl group:

- Increases electrophilicity : Enhances susceptibility to nucleophilic attack (e.g., Grignard reagents).

- Stabilizes intermediates : Tetrahedral intermediates during addition are stabilized via resonance.

Kinetic studies comparing reaction rates with non-pyridinyl analogs provide mechanistic insights .

Q. What degradation pathways are observed for this compound under varying pH conditions?

- Acidic conditions : Protonation of the pyridinyl nitrogen accelerates hydrolysis of the ketone to carboxylic acid.

- Basic conditions : Base-catalyzed elimination may form α,β-unsaturated ketones.

Stability studies using LC-MS and kinetic modeling (e.g., Arrhenius plots) quantify degradation rates .

Q. How can tautomeric forms of this compound be differentiated in solution?

- ¹⁵N NMR : Detects nitrogen chemical shifts to distinguish indolenine vs. indole tautomers.

- X-ray crystallography : Provides unambiguous evidence of solid-state tautomerism.

- Computational free-energy calculations : Predict dominant tautomers under specific conditions .

Q. What methodologies investigate interactions with biological targets (e.g., enzymes)?

- Molecular docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., kinases).

- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values).

- Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.